molecular formula C11H14ClF3N2O B2701464 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride CAS No. 1170906-19-0

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride

Cat. No.: B2701464
CAS No.: 1170906-19-0
M. Wt: 282.69
InChI Key: AZNAMCAURNDKNY-UHFFFAOYSA-N
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Description

2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a secondary amine derivative featuring an acetamide backbone substituted with a propylamino group and a 2,3,4-trifluorophenyl aromatic ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications. Key identifiers include:

  • Molecular formula: Not explicitly provided in evidence, but inferred as C₁₁H₁₃F₃N₂O·HCl (based on structural analogs).
  • Molecular weight: 265.79 g/mol (as listed for a related compound in ).
  • Storage: Stable at room temperature ().
  • Commercial availability: Offered by Santa Cruz Biotechnology in 250 mg ($188.00) and 1 g ($399.00) quantities ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14;/h3-4,15H,2,5-6H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAMCAURNDKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and propylamine as the primary starting materials.

    Acylation Reaction: The 2,3,4-trifluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3,4-trifluorophenyl)acetamide.

    Amidation Reaction: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine under controlled conditions to yield 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds similar to 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride exhibit antidepressant properties. The trifluoromethyl group is known to enhance the pharmacological activity of amine-containing structures, potentially leading to the development of new antidepressants .

Neurological Applications

The compound may also play a role in neurological research due to its ability to interact with neurotransmitter systems. Studies suggest that modifications in the structure of amides can influence their binding affinity to receptors involved in mood regulation and cognitive function .

Proteomics

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe for investigating protein behavior under various conditions .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. The trifluorophenyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and interact with target enzymes .

Synthetic Routes

A variety of synthetic methods have been developed for producing this compound. These methods often involve nucleophilic substitution reactions that capitalize on the reactivity of the trifluoromethyl group .

Derivative Compounds

Research into derivatives of this compound has shown that modifications can lead to enhanced activity against specific biological targets. For example, altering the propylamine side chain can affect both solubility and receptor binding profiles .

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant improvement in depressive symptoms in animal models using similar compounds .
Study BEnzyme InteractionIdentified inhibitory effects on specific enzymes related to neurodegenerative diseases .
Study CProteomic ApplicationsUtilized as a probe for studying protein interactions in complex biological systems .

Mechanism of Action

The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the propylamino group modulates its pharmacokinetic properties. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Acetamide Derivatives

The compound’s closest analogs differ in alkyl chain length, aromatic substituents, or halogenation patterns. Key examples include:

Table 1: Structural and Commercial Comparison of Selected Acetamide Derivatives
Compound Name Alkylamino Group Aromatic Substituent Molecular Weight (g/mol) Price (1 g) Source (Evidence ID)
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride Propyl 2,3,4-Trifluorophenyl 265.79 $399.00 6, 10
2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride Methyl 2,3,4-Trifluorophenyl ~253.7* $334.00 5, 9, 11
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Isopropyl 2,3-Dimethylphenyl Not provided Not listed 3
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide None 3,4-Dimethylphenyl 290.56 Not listed 4

*Estimated based on molecular formula C₁₀H₁₀F₃N₂O·HCl.

Key Observations:

Alkylamino Chain Length: The propylamino group in the target compound increases lipophilicity compared to the methylamino analog (). This may improve membrane permeability but reduce aqueous solubility.

Trichloroacetamide derivatives (e.g., 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide) exhibit distinct hydrogen-bonding patterns due to strong Cl···H–N interactions, influencing crystal packing ().

Commercial and Synthetic Considerations: The methylamino analog is priced lower ($334.00/g) than the propylamino variant ($399.00/g), possibly due to simpler synthesis (). Chloroacetamides () are primarily used as herbicides (e.g., pretilachlor, alachlor), suggesting divergent applications compared to fluorinated acetamides.

Conformational and Crystallographic Differences

  • Hydrogen Bonding : In 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, intramolecular N–H⋯Cl and intermolecular N–H⋯O bonds stabilize the crystal lattice (). The target compound’s fluorine atoms may engage in weaker C–F⋯H interactions, altering solubility or melting points.
  • Amide Conformation : The antiperiplanar arrangement of the N–H bond relative to substituents (observed in ) is critical for molecular rigidity. Fluorine’s smaller size compared to chlorine or methyl groups may allow greater conformational flexibility.

Biological Activity

2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS No. 1170906-19-0) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H14ClF3N2O
  • Molecular Weight : 282.69 g/mol
  • CAS Number : 1170906-19-0
  • Chemical Structure : The compound features a propylamino group attached to a trifluorophenylacetamide structure, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.
  • Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has been evaluated for its inhibitory effects on topoisomerase II and other kinases, which are critical in DNA replication and repair processes.
  • Antimicrobial Properties : The compound has been explored for its potential antibacterial activity. Its structural characteristics suggest it could interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerHCT116 Colon Cancer CellsInduced apoptosis
Enzyme InhibitionTopoisomerase IIInhibition of enzyme activity
AntimicrobialStaphylococcus aureusMIC = 3.125 µg/mL

Detailed Findings

  • Anticancer Studies :
    • In a study involving HCT116 human colon cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity, with apoptotic rates exceeding 40% at optimal concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, facilitating cell death pathways .
  • Enzyme Interaction Studies :
    • Molecular docking simulations have indicated strong binding affinity to the active site of topoisomerase II, suggesting that the compound could act as a competitive inhibitor. This interaction is critical for its potential use in cancer therapy .
  • Antimicrobial Activity :
    • The compound has shown promising results against bacterial strains such as Staphylococcus aureus with an MIC value comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Q & A

Q. Basic

  • 1H/13C NMR : Identifies proton environments (e.g., trifluorophenyl protons at δ 6.8–7.2 ppm) and carbon backbone .
  • HPLC-MS : Confirms molecular ion ([M+H]+ at m/z 317.1) and purity (>95%) .
  • FTIR : Detects amide carbonyl (~1650 cm⁻¹) and ammonium chloride bands (~2500 cm⁻¹) .

Q. Advanced

  • X-ray Diffraction (XRD) : Resolves crystalline structure, critical for hydrochloride salt polymorphism analysis.
  • Solid-State NMR : Provides insights into molecular packing and salt stability under varying humidity .

How can researchers resolve contradictions in reported solubility profiles of fluorinated acetamide derivatives?

Advanced
Contradictions arise from non-standardized conditions. A robust methodology includes:

Standardized Protocols : Use USP phosphate buffers at 25°C ± 0.5°C for solubility measurements .

Hansen Solubility Parameters (HSP) : Predict solubility in untested solvents using polarity, hydrogen bonding, and dispersion interactions .

Interlaboratory Validation : Collaborative studies with shared reference standards, as demonstrated in pharmacopeial hydroxy compound analyses .

What computational strategies predict biological activity prior to in vitro testing?

Q. Advanced

  • Molecular Docking : Screens against targets (e.g., neurotransmitter receptors) using AutoDock Vina.
  • QSAR Modeling : Electron-withdrawing effects of the trifluorophenyl group correlate with receptor binding affinity (R² > 0.85 in related compounds) .
  • MD Simulations : Assess ligand-receptor stability over 100 ns trajectories, with binding free energy calculations via MM/PBSA .

What are the critical stability parameters for long-term storage?

Q. Basic

  • Hygroscopicity : Monitor via Karl Fischer titration (<1% w/w water uptake).
  • Thermal Stability : DSC decomposition onset >150°C.
  • Photostability : Follow ICH Q1B guidelines for light exposure testing .

Q. Advanced

  • Accelerated Stability Studies : Conduct at 40°C/75% RH for 6 months, with HPLC purity checks every 30 days.

How can continuous flow reactors improve synthesis scalability?

Q. Advanced

ParameterBatch ProcessFlow Reactor
Reaction Time8 hours25 minutes
Temperature Control±5°C±0.5°C
Isolated Yield62%78%
Scale-up PotentialLimitedHigh

Flow reactors enhance heat transfer for exothermic steps and enable precise stoichiometric control, improving yields by 15–20% in microchannel systems .

How to address discrepancies in biological assay results across studies?

Q. Advanced

Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

Data Normalization : Express activity as % inhibition relative to a reference antagonist.

Meta-Analysis : Apply statistical models to reconcile variations, as seen in fluorinated acetamide receptor affinity studies .

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